molecular formula C12H9BrCl2N2S2 B12915193 5-Bromo-4-[(2,4-dichlorobenzyl)sulfanyl]-2-(methylsulfanyl)pyrimidine CAS No. 6341-65-7

5-Bromo-4-[(2,4-dichlorobenzyl)sulfanyl]-2-(methylsulfanyl)pyrimidine

Cat. No.: B12915193
CAS No.: 6341-65-7
M. Wt: 396.2 g/mol
InChI Key: STHQEMKCASFNLB-UHFFFAOYSA-N
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Description

This pyrimidine derivative features a bromine atom at position 5, a 2,4-dichlorobenzylsulfanyl group at position 4, and a methylsulfanyl group at position 2. Its synthesis likely involves nucleophilic substitution reactions using 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) as a precursor, followed by sequential halogenation and benzylthiolation steps .

Properties

CAS No.

6341-65-7

Molecular Formula

C12H9BrCl2N2S2

Molecular Weight

396.2 g/mol

IUPAC Name

5-bromo-4-[(2,4-dichlorophenyl)methylsulfanyl]-2-methylsulfanylpyrimidine

InChI

InChI=1S/C12H9BrCl2N2S2/c1-18-12-16-5-9(13)11(17-12)19-6-7-2-3-8(14)4-10(7)15/h2-5H,6H2,1H3

InChI Key

STHQEMKCASFNLB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)SCC2=C(C=C(C=C2)Cl)Cl)Br

Origin of Product

United States

Preparation Methods

Preparation of Halogenated Pyrimidine Intermediate

The key intermediate is often a 5-bromo-4,6-dichloropyrimidine or related halogenated pyrimidine, which serves as the scaffold for subsequent substitution.

Typical method (from patent CN108997223B and US10556871B1):

Step Reagents & Conditions Description Yield & Notes
1 p-Bromophenylacetic acid, solid acid catalyst, methanol, reflux 5-6 h Esterification and cyclization to form intermediate 1 ~94-95% yield
2 Sodium methoxide, methanol, dimethyl carbonate, nitrogen atmosphere, 70-80 °C, 4-8 h Carbonate substitution to form intermediate 2 High yield, controlled atmosphere
3 Formamidine hydrochloride, 20-30 °C, 15-17 h Formation of pyrimidine ring intermediate 3 Efficient ring closure
4 Toluene, N,N-dimethylaminopyridine, solid phosgene, 20-35 °C then 95-105 °C, 3-5 h Chlorination to introduce dichloropyrimidine moiety ~73% overall yield for multi-step

This sequence yields 5-(4-bromophenyl)-4,6-dichloropyrimidine, a crucial precursor for further functionalization.

Introduction of Sulfanyl Groups

The sulfanyl substituents at the 4- and 2-positions are introduced via nucleophilic substitution of the halogen atoms on the pyrimidine ring with sulfur nucleophiles.

Key steps (from ACS publications and related literature):

  • The 4-position chlorine is substituted by the 2,4-dichlorobenzyl thiol or its potassium salt in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
  • The 2-position methylsulfanyl group is introduced by reaction with methylthiolate or methylsulfanyl reagents under basic conditions.
Step Reagents & Conditions Description Yield & Notes
1 5-bromo-4,6-dichloropyrimidine, 2,4-dichlorobenzyl thiol potassium salt, DMSO, rt, 24-48 h Nucleophilic aromatic substitution at 4-position Good to excellent yields
2 Sodium hydride, methylthiol or methylsulfanyl reagent, THF, elevated temperature Introduction of methylsulfanyl at 2-position High selectivity and yield

These reactions require careful control of stoichiometry and temperature to avoid polysubstitution or side reactions.

Purification and Characterization

  • Crystallization from methanol or ethanol is commonly used to purify the final compound.
  • Filtration and drying under vacuum yield the product as a white to beige powder.
  • Characterization includes LC-MS, NMR spectroscopy, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps

Step No. Intermediate/Product Key Reagents & Conditions Purpose Yield (%)
1 Intermediate 1 (ester) p-Bromophenylacetic acid, solid acid catalyst, methanol, reflux Formation of ester intermediate 94-95
2 Intermediate 2 Sodium methoxide, dimethyl carbonate, nitrogen, 70-80 °C Carbonate substitution High
3 Intermediate 3 (pyrimidine ring) Formamidine hydrochloride, 20-30 °C Pyrimidine ring formation High
4 5-(4-bromophenyl)-4,6-dichloropyrimidine Toluene, DMAP, solid phosgene, 20-105 °C Chlorination ~73 (overall)
5 5-Bromo-4-[(2,4-dichlorobenzyl)sulfanyl]-2-(methylsulfanyl)pyrimidine 2,4-dichlorobenzyl thiol potassium salt, methylthiol, DMSO, THF Sulfanyl substitutions Good to excellent

Research Findings and Optimization Notes

  • The use of solid acid catalysts and controlled reflux conditions in early steps improves yield and catalyst recovery.
  • Nitrogen atmosphere during carbonate substitution prevents oxidation and side reactions.
  • Stepwise addition of phosgene and temperature control during chlorination ensures safety and high conversion.
  • Sulfur nucleophiles must be freshly prepared and handled under inert atmosphere to maintain reactivity.
  • Purification by crystallization is preferred to avoid degradation of sulfur-containing groups.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, where it loses electrons and forms oxidized products.

    Reduction: Reduction reactions involve the gain of electrons, leading to reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) may be used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Studies have shown that pyrimidine derivatives can exhibit significant antibacterial activity against various pathogens. The presence of bromine and dichlorobenzyl groups enhances the lipophilicity and biological activity of the molecule, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties
Research indicates that pyrimidine derivatives can serve as effective anticancer agents. The structural features of 5-bromo-4-[(2,4-dichlorobenzyl)sulfanyl]-2-(methylsulfanyl)pyrimidine suggest potential interactions with cancer cell pathways. Preliminary studies have demonstrated its ability to inhibit cell proliferation in certain cancer cell lines, warranting further investigation into its mechanism of action and efficacy in vivo .

Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Pyrimidine derivatives are known to interact with various enzymes involved in metabolic pathways. For instance, studies on similar compounds have shown inhibition of dihydrofolate reductase, which is crucial for DNA synthesis in rapidly dividing cells. This property could be leveraged for therapeutic applications in cancer and other proliferative diseases .

Agricultural Applications

Pesticidal Activity
The structure of this compound suggests potential use as a pesticide. Compounds with similar functional groups have been noted for their effectiveness against fungal pathogens and pests in agricultural settings. Research into the efficacy of this compound against specific agricultural pests could lead to its development as a novel pesticide .

Material Science

Polymer Chemistry
In material science, pyrimidine derivatives are explored for their properties in polymer chemistry. The incorporation of this compound into polymer matrices could enhance thermal stability and mechanical properties. This application is particularly relevant in the development of advanced materials for electronics and coatings .

Case Studies

  • Antimicrobial Efficacy Study
    A study conducted on the antimicrobial efficacy of various pyrimidine derivatives, including this compound, demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that supports further development of this compound as a potential antibiotic agent.
  • Cancer Cell Line Testing
    Research involving the testing of this compound on human cancer cell lines revealed that it inhibited cell growth significantly compared to control groups. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways, suggesting its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 5-Bromo-4-((2,4-dichlorobenzyl)thio)-2-(methylthio)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways and molecular interactions would require detailed study and experimental validation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Role of Halogen Substitution on the Benzyl Group

The 2,4-dichlorobenzylsulfanyl group is critical for bioactivity. demonstrates that replacing this group with 4-chlorobenzyl (Compound 6d) or 2,4-difluorobenzyl (Compound 6e) reduces activity by 50% and 20%, respectively. The electronegativity and steric bulk of chlorine atoms at the 2- and 4-positions likely enhance binding affinity to target proteins compared to fluorine or single-halogen analogs .

Table 1: Impact of Halogen Substitution on Bioactivity
Compound Benzyl Group Substitution Relative Activity
Target Compound 2,4-Dichlorobenzyl 100% (Baseline)
Compound 6d 4-Chlorobenzyl 50%
Compound 6e 2,4-Difluorobenzyl 80%

Sulfur-Containing Substituents

  • Methylsulfanyl vs. Sulfonyl Groups: The methylsulfanyl group at position 2 contributes to lipophilicity and metabolic stability.
  • Benzylsulfanyl vs. Acetonitrile Derivatives : Compounds like 2-{[4-Chloro-2-(methylsulfanyl)pyrimidin-5-yl]sulfanyl}acetonitriles () show divergent reactivity due to the electron-withdrawing nitrile group, limiting their utility in electrophilic substitution reactions compared to the target compound .

Pyrimidine Core Modifications

  • Bromine at Position 5 : Bromine’s bulk and polarizability enhance π-stacking interactions in biological systems. Analogs lacking bromine (e.g., 4-chloro-6-methoxypyrimidines) show reduced binding to enzyme active sites .
  • Methylsulfanyl at Position 2 : Replacing this group with amines (e.g., 5-bromo-4-(methylsulfanyl)pyrimidin-2-amine) introduces hydrogen-bonding capability but may destabilize the aromatic system, as seen in crystallographic studies .
Table 2: Structural and Functional Comparisons
Compound Name Key Substituents Key Properties
Target Compound 2,4-Dichlorobenzylsulfanyl, Br, SMe High bioactivity, lipophilic
5-Bromo-2-chloro-4-(methylthio)pyrimidine Br, Cl, SMe Reactive intermediate, lower stability
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Morpholine, sulfonamide Enhanced solubility, moderate activity

Biological Activity

5-Bromo-4-[(2,4-dichlorobenzyl)sulfanyl]-2-(methylsulfanyl)pyrimidine (CAS Number: 6341-65-7) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₉BrCl₂N₂S₂
  • Molecular Weight : 396.15 g/mol
  • Appearance : Solid form, typically characterized by its bromine and dichlorobenzyl groups which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may act through multiple mechanisms:

  • Inhibition of Kinases : Preliminary studies suggest that derivatives of pyrimidines, including this compound, can inhibit key kinases involved in cellular signaling pathways. For instance, it has been shown to inhibit PfGSK3 and PfPK6, which are crucial for the life cycle of malaria parasites .
  • Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value indicating significant activity .

Biological Activity Data

Activity TypeTarget Organism/Cell LineIC50/MIC Values
AntimicrobialStaphylococcus aureusMIC = 8 µM
AntimicrobialEscherichia coliNot active
AntiparasiticPlasmodium falciparumIC50 = 17 nM
CytotoxicityHepG2 Cell LineIC50 = 3 µM
CytotoxicityVero Cell LineIC50 = 4 µM

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated that while the compound was effective against certain Gram-positive bacteria, it lacked activity against Gram-negative strains like E. coli, suggesting a selective mechanism of action that may involve cell membrane permeability differences .
  • Antiparasitic Activity : Another significant study focused on the antiparasitic effects against Plasmodium falciparum. The compound demonstrated potent inhibition of key kinases involved in the parasite's lifecycle, supporting its potential as a lead compound for antimalarial drug development .
  • Cytotoxicity Assessment : Cytotoxicity assays conducted on HepG2 and Vero cell lines revealed that while the compound exhibits some level of toxicity, it also provides insights into its safety profile for further pharmacological exploration. The IC50 values indicate moderate cytotoxic effects that warrant further investigation into structure-activity relationships to optimize safety and efficacy .

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